molecular formula C12H11NO7 B12279614 3-O-ethyl 2-O-(4-nitrophenyl) oxirane-2,3-dicarboxylate

3-O-ethyl 2-O-(4-nitrophenyl) oxirane-2,3-dicarboxylate

Cat. No.: B12279614
M. Wt: 281.22 g/mol
InChI Key: HATHOOABCCNPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-ethyl 2-O-(4-nitrophenyl) oxirane-2,3-dicarboxylate is a complex organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring substituted with ethyl and 4-nitrophenyl groups, along with two carboxylate groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-ethyl 2-O-(4-nitrophenyl) oxirane-2,3-dicarboxylate typically involves the reaction of ethyl oxirane with 4-nitrophenyl derivatives under controlled conditions. One common method includes the use of a base-catalyzed epoxidation reaction, where the ethyl group is introduced to the oxirane ring, followed by the addition of the 4-nitrophenyl group. The reaction conditions often require a solvent such as dichloromethane and a catalyst like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalytic systems and purification techniques, such as chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-O-ethyl 2-O-(4-nitrophenyl) oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxirane derivatives, such as amino-oxiranes, hydroxyl-oxiranes, and halogenated oxiranes.

Scientific Research Applications

3-O-ethyl 2-O-(4-nitrophenyl) oxirane-2,3-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-O-ethyl 2-O-(4-nitrophenyl) oxirane-2,3-dicarboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects. The nitrophenyl group may also contribute to the compound’s biological activity by participating in redox reactions and generating reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-ethyl 2-O-(4-nitrophenyl) oxirane-2,3-dicarboxylate is unique due to the presence of both ethyl and 4-nitrophenyl groups, along with two carboxylate groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-O-ethyl 2-O-(4-nitrophenyl) oxirane-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO7/c1-2-18-11(14)9-10(20-9)12(15)19-8-5-3-7(4-6-8)13(16)17/h3-6,9-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATHOOABCCNPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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